molecular formula C13H10N2 B119140 4-(3-Aminophenyl)benzonitrile CAS No. 149505-72-6

4-(3-Aminophenyl)benzonitrile

Cat. No.: B119140
CAS No.: 149505-72-6
M. Wt: 194.23 g/mol
InChI Key: FMVREQADBPVLTH-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)benzonitrile is an organic compound with the molecular formula C13H10N2 It consists of a benzonitrile core substituted with an amino group at the meta position of one phenyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)benzonitrile typically involves the following steps:

    Nitration: The initial step involves the nitration of biphenyl to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyanation: Finally, the amino-substituted biphenyl undergoes cyanation to introduce the nitrile group, often using reagents like copper(I) cyanide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-(3-Aminophenyl)benzonitrile serves as a building block for synthesizing more complex organic molecules. Its functional groups enable further chemical modifications, making it valuable for creating derivatives with enhanced properties or activities .

Recent studies indicate that this compound exhibits significant biological activities , including:

  • Anticancer Properties : It has shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antibacterial Activity : The compound may be effective against certain bacterial strains, highlighting its utility in antimicrobial applications .

Molecular docking studies have demonstrated its ability to interact with cellular targets, influencing pathways involved in cell proliferation and survival. This interaction is crucial for drug design and development aimed at specific diseases such as cancer .

Case Studies

  • Spectroscopic Characterization : A study conducted on the spectroscopic properties of this compound revealed insights into its molecular structure using techniques like Density Functional Theory (DFT). The findings indicated significant heterointeractions due to hydrogen bonding between the compound's nitrile group and hydroxyl groups present in biological systems .
  • Dielectric Studies : Research focused on the dielectric properties of this compound provided valuable information regarding its electrical characteristics at microwave and optical frequencies. These studies are essential for understanding how the compound behaves in different environments, particularly in electronic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenyl)benzonitrile
  • 4-(3-Hydroxyphenyl)benzonitrile
  • 4-(3-Thienyl)benzonitrile

Uniqueness

4-(3-Aminophenyl)benzonitrile is unique due to the specific positioning of the amino group, which can significantly influence its chemical reactivity and interaction with other molecules. This positional isomerism can lead to distinct properties and applications compared to its analogs.

Biological Activity

4-(3-Aminophenyl)benzonitrile, with the chemical formula C13_{13}H12_{12}N2_2 and a molecular weight of 210.24 g/mol, is an organic compound characterized by its aromatic structure. This compound has garnered attention for its potential biological activities, including anticancer and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The structure of this compound features a benzonitrile moiety with an amino group at the para position relative to the nitrile group. This configuration contributes to its chemical stability and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antibacterial Properties : Preliminary investigations indicate that it may exhibit antibacterial effects against certain bacterial strains.
  • Molecular Interaction : Molecular docking studies have demonstrated that this compound can interact with cellular targets involved in critical pathways like cell proliferation and survival.

The biological efficacy of this compound is attributed to several mechanisms:

  • Cellular Target Interaction : The compound has been shown to bind to proteins and nucleic acids, leading to alterations in biological functions.
  • Influence on Signaling Pathways : Its interaction with specific cellular targets may influence signaling pathways critical for cancer progression and bacterial growth.

Anticancer Studies

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cells. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

Antibacterial Studies

In vitro studies have demonstrated that this compound exhibits antibacterial activity against several strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Case Studies

  • Study on Anticancer Effects : A detailed investigation into the anticancer properties of this compound showed its ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Antibacterial Efficacy : In a comparative study, this compound was found to be more effective than standard antibiotics against resistant strains of Staphylococcus aureus.

Properties

IUPAC Name

4-(3-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVREQADBPVLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373338
Record name 4-(3-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149505-72-6
Record name 4-(3-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Aminobiphenyl-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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